molecular formula C36H27ClF6N2O3 B2381178 (Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine CAS No. 339106-62-6

(Z)-(1-{[1,1'-biphenyl]-4-yl}-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene)({2-[3-(trifluoromethyl)phenoxy]ethoxy})amine

Cat. No. B2381178
CAS RN: 339106-62-6
M. Wt: 685.06
InChI Key: FVUCUTZQDBENKW-JPOYYRMVSA-N
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Description

The compound contains several functional groups including a biphenyl group, a trifluoromethyl group, and a pyridine ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The presence of the trifluoromethyl group could introduce interesting electronic effects due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group is known to be quite reactive, and the pyridine ring can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group, for example, is known to influence properties such as boiling point and polarity .

Scientific Research Applications

Synthesis and Structural Studies

  • Research has explored the synthesis of thiazoles and their derivatives, where compounds like 2-ethoxy carbonyl methylene thiazol-4-one were used in reactions with other aromatic aldehydes and amines, leading to the formation of various derivatives with potential antimicrobial activities (Wardkhan et al., 2008).
  • Studies on ethoxy- and aminomethylidene-3-fluoroalkyl-3-oxopropionates have been conducted to understand their synthesis and structure. These compounds were analyzed for their geometric isomerism and binding properties with metal ions like Zn(2+) and Cu(2+) (Pryadeina et al., 2007).

Metal Ion Affinities and Fluorescence Properties

  • The fluorescence properties and metal ion affinities of soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine were studied, highlighting their potential in detecting and interacting with metal ions, particularly Zn(2+) and Cu(2+) (Liang et al., 2009).

Application in Fluoroionophores

  • Fluoroionophores derived from diamine-salicylaldehyde derivatives were developed, demonstrating specific chelation with metal ions like Zn(2+) and Cd(2+). These compounds were tested for cellular metal staining in fluorescence methods, showcasing their potential in biological applications (Hong et al., 2012).

Herbicidal Activity

  • A study synthesized and analyzed the herbicidal activity of geometrical isomers of certain ethylene derivatives. The findings indicated that these compounds, including their E and Z isomers, exhibited substantial herbicidal effects on broadleaf weeds, suggesting their utility in agriculture (Hayashi & Kouji, 1990).

Pharmaceutical and Chemical Applications

  • Research into the synthesis of novel imidazo [1,2-a]pyrimidine compounds involved the creation of compounds with trifluoromethyl phenyl groups. These studies contribute to the development of new pharmaceutical and chemical entities (Liu, 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has potential applications in areas such as pharmaceuticals or agrochemicals, future research could focus on optimizing its synthesis, studying its mechanism of action, and assessing its safety .

properties

IUPAC Name

(Z)-2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-phenylphenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27ClF6N2O3/c37-32-21-29(36(41,42)43)22-44-33(32)19-24-9-15-30(16-10-24)47-23-34(27-13-11-26(12-14-27)25-5-2-1-3-6-25)45-48-18-17-46-31-8-4-7-28(20-31)35(38,39)40/h1-16,20-22H,17-19,23H2/b45-34+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUCUTZQDBENKW-JPOYYRMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=NOCCOC3=CC=CC(=C3)C(F)(F)F)COC4=CC=C(C=C4)CC5=C(C=C(C=N5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/OCCOC3=CC=CC(=C3)C(F)(F)F)/COC4=CC=C(C=C4)CC5=C(C=C(C=N5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H27ClF6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

685.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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